molecular formula C7H5BrClF5S B1431126 2-Chloro-5-(pentafluorosulfur)benzyl bromide CAS No. 1431329-74-6

2-Chloro-5-(pentafluorosulfur)benzyl bromide

Cat. No.: B1431126
CAS No.: 1431329-74-6
M. Wt: 331.53 g/mol
InChI Key: NEMJZJUXDTVVTE-UHFFFAOYSA-N
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Description

2-Chloro-5-(pentafluorosulfur)benzyl bromide is a chemical compound that belongs to the class of benzyl halides. It is commonly used in organic synthesis as a reagent for the preparation of various compounds. This compound is characterized by the presence of a chloro group, a pentafluorothio group, and a benzyl bromide moiety, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pentafluorosulfur)benzyl bromide typically involves the reaction of 2-chloro-5-(pentafluorothio)benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the bromide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are critical for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be replaced by a nucleophile, such as an amine or an alcohol, to form new compounds.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluorothio group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields the corresponding benzylamine derivative, while oxidation with hydrogen peroxide produces the sulfoxide or sulfone derivative .

Scientific Research Applications

2-Chloro-5-(pentafluorosulfur)benzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorosulfur)benzyl bromide involves its reactivity as an electrophile. The bromide group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The pentafluorothio group enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide
  • 2,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

2-Chloro-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity patterns compared to other benzyl halides.

Properties

IUPAC Name

[3-(bromomethyl)-4-chlorophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF5S/c8-4-5-3-6(1-2-7(5)9)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMJZJUXDTVVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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